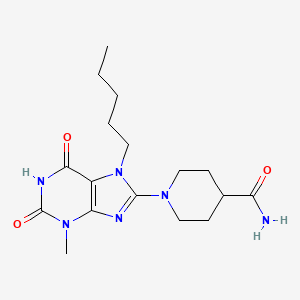

1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Description

1-(3-Methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a purine-based small molecule characterized by a 3-methyl-2,6-dioxo-tetrahydro-1H-purin-8-yl core substituted with a pentyl chain at position 7 and a piperidine-4-carboxamide group at position 7. This structure shares homology with linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy, and its derivatives . The compound’s carboxamide moiety enhances hydrogen-bonding interactions with biological targets, a feature critical for pharmacological activity .

Properties

IUPAC Name |

1-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O3/c1-3-4-5-8-23-12-14(21(2)17(26)20-15(12)25)19-16(23)22-9-6-11(7-10-22)13(18)24/h11H,3-10H2,1-2H3,(H2,18,24)(H,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCMMTATXKGXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide , also known as a derivative of purine and piperidine, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a purine base linked to a piperidine ring. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its bioactivity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including:

- Enzymatic Inhibition : Many purine derivatives act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K), which are crucial in cell cycle regulation and cellular signaling pathways.

- Receptor Modulation : The piperidine moiety can facilitate interactions with neurotransmitter receptors or other membrane-bound proteins, potentially influencing neurochemical pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

-

Anticancer Activity :

- In Vitro Studies : Compounds similar to this structure have shown significant cytotoxicity against cancer cell lines such as HeLa and A375. For example, derivatives have been reported to inhibit cell proliferation with IC50 values ranging from 0.36 µM to 1.8 µM for CDK2 and CDK9 respectively .

- Mechanism : The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Findings | |

|---|---|---|

| Study A | Evaluated the effect on HeLa cells; showed 70% inhibition at 10 µM | Suggests potential for cancer therapy |

| Study B | Investigated neuroprotective effects in rat models; reduced neuronal death | Indicates promise for neurodegenerative diseases |

| Study C | Assessed anti-inflammatory activity in mouse models; decreased TNF-alpha levels | Supports use in inflammatory disorders |

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine-Based Compounds

Key Observations :

- Pentyl vs. Aromatic Groups : The pentyl chain in the target compound may confer greater lipophilicity and metabolic stability compared to benzyl or chlorobenzyl substituents, which are prone to oxidative or photolytic degradation .

- Carboxamide vs. Urea Moieties : The piperidine-4-carboxamide group in the target compound lacks the labile urea linkage seen in linagliptin degradants (e.g., LINA-D1), reducing susceptibility to hydrolysis .

Stability and Degradation Pathways

Forced degradation studies of linagliptin analogs reveal critical instability patterns:

- Acid/Base Hydrolysis : Degradants like LINA-D2 (hydrolysis of quinazoline) and LINA-D3/D4 (HCl addition to alkyne side chains) highlight vulnerabilities in compounds with aromatic or unsaturated substituents . The target compound’s saturated pentyl chain may mitigate such degradation.

- Oxidative Stress: Linagliptin degradants LINA-D7–D10 form via N-oxidation or nitro-group formation .

Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.